2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide

Description

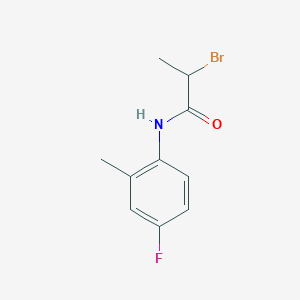

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide is a brominated propanamide derivative featuring a 4-fluoro-2-methylphenyl substituent. Its molecular structure includes a bromine atom at the β-carbon of the propanamide chain and a fluorine atom at the para position of the phenyl ring, with an additional methyl group at the ortho position.

Properties

IUPAC Name |

2-bromo-N-(4-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXEHQSGMTSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide typically involves the bromination of N-(4-fluoro-2-methylphenyl)propanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amides.

Oxidation and Reduction: Products include alcohols, ketones, and reduced amides.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Agrochemical Research: It is explored for its potential use in the synthesis of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluoro groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares 2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide with key analogs, highlighting substituent variations and their impacts:

Key Observations :

- This may influence crystallization behavior and solubility .

- Electron Effects : The 4-fluoro substituent (electron-withdrawing) in the target compound and its benzyl analog (CAS 1119451-51-2) enhances electrophilicity at the amide carbonyl, facilitating nucleophilic substitution or cross-coupling reactions. In contrast, the 4-methyl group (electron-donating) in CAS 58532-75-5 may stabilize the aromatic ring, affecting solubility and intermolecular interactions .

- Melting Points : The 4-methylphenyl analog (CAS 58532-75-5) has a melting point of 125°C, suggesting higher crystallinity compared to halogenated derivatives, where melting points are unreported .

Structural and Crystallographic Insights

- Crystal Systems: Analogs like 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide crystallize in monoclinic systems (space group C2/c) with distinct unit cell parameters (a = 24.1245 Å, b = 5.8507 Å), indicating robust packing motifs influenced by nitro and bromo groups .

- Hydrogen Bonding : The amide group in these compounds facilitates intermolecular N–H···O interactions, critical for stabilizing crystal lattices .

Biological Activity

2-Bromo-N-(4-fluoro-2-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen substituents, such as bromine and fluorine, enhances its reactivity and binding affinity to various biological targets, which may influence enzyme activity and receptor modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Bromine (Br) : Enhances reactivity and potential interactions with biological molecules.

- Fluorine (F) : Modifies lipophilicity and binding characteristics.

- Methyl Group : Contributes to steric effects and influences biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of halogens is known to enhance the interaction with microbial membranes, potentially leading to increased permeability and cell death.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These findings suggest that this compound may be effective against a range of pathogens, warranting further investigation into its mechanisms of action.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary results indicate that it may induce apoptosis in cancer cell lines, a critical mechanism for the efficacy of anticancer agents.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.65 |

| U-937 (Monocytic Leukemia) | 2.41 |

| PANC-1 (Pancreatic Cancer) | 1.50 |

These values demonstrate that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting potential for development as an anticancer therapeutic.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The halogen atoms enhance the compound's ability to interact with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The structural features may allow for specific binding interactions with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

- Induction of Apoptosis : Flow cytometry assays have indicated that this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- A study published in MDPI demonstrated that oxadiazole derivatives exhibited superior cytotoxicity against leukemia cell lines compared to traditional chemotherapeutics like doxorubicin .

- Another research highlighted the structural modifications in halogenated compounds leading to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.